molecular formula C16H16F3NO2S B12067537 1-[(2-Aminophenyl)thio]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol CAS No. 648427-30-9

1-[(2-Aminophenyl)thio]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol

Cat. No.: B12067537
CAS No.: 648427-30-9
M. Wt: 343.4 g/mol
InChI Key: USHTZDPKSCYLIH-UHFFFAOYSA-N
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Description

1-[(2-Aminophenyl)thio]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol is a complex organic compound with a unique structure that combines an aminophenyl group, a trifluoromethyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Aminophenyl)thio]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-aminothiophenol with 3-(trifluoromethyl)phenol in the presence of a suitable base to form the desired product. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Aminophenyl)thio]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl or phenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amines or alcohols.

Scientific Research Applications

1-[(2-Aminophenyl)thio]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(2-Aminophenyl)thio]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminophenyl)propan-2-ol: This compound shares the aminophenyl group but lacks the trifluoromethyl and phenoxy groups.

    1-(Methylamino)-3-[4-(trifluoromethyl)phenoxy]-2-propanol: This compound has a similar trifluoromethyl and phenoxy structure but differs in the amino group.

Uniqueness

1-[(2-Aminophenyl)thio]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

648427-30-9

Molecular Formula

C16H16F3NO2S

Molecular Weight

343.4 g/mol

IUPAC Name

1-(2-aminophenyl)sulfanyl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol

InChI

InChI=1S/C16H16F3NO2S/c17-16(18,19)11-4-3-5-13(8-11)22-9-12(21)10-23-15-7-2-1-6-14(15)20/h1-8,12,21H,9-10,20H2

InChI Key

USHTZDPKSCYLIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)SCC(COC2=CC=CC(=C2)C(F)(F)F)O

Origin of Product

United States

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